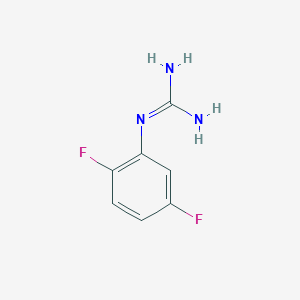

1-(2,5-Difluorophenyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F2N3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)guanidine |

InChI |

InChI=1S/C7H7F2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI Key |

JPLGRSAZYFAJTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C(N)N)F |

Origin of Product |

United States |

Synthesis and Chemical Transformations

Established Synthetic Methodologies for Guanidine (B92328) Core Structures

The construction of the guanidine moiety is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists.

The direct introduction of a guanidine group onto an amine or aniline (B41778) is a common and efficient strategy. This transformation, known as guanylation, can be achieved through various reagents and catalysts. A prevalent method involves the reaction of amines with carbodiimides, which serves as an atom-economical approach to substituted guanidines. researchgate.net The reaction is often catalyzed by metal complexes, with examples including zinc, iron, and titanium-based catalysts that facilitate the addition of the amine N-H bond across the C=N double bond of the carbodiimide. acs.orgunl.pt

Alternative guanylating agents include cyanamide (B42294) and its derivatives, which can react with amines under various conditions to afford guanidines. organic-chemistry.org The choice of guanylating agent and reaction conditions can be tailored to the substrate's reactivity and the desired substitution pattern on the final guanidine product.

| Guanylating Agent | Typical Catalyst/Promoter | General Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimides (e.g., DIC, DCC) | ZnEt₂, Fe(OAc)₂, Ti-imido complexes | Anhydrous solvent (e.g., Toluene, THF), elevated temperatures | Atom economical, broad substrate scope | Requires catalyst, potential for side reactions |

| Cyanamide | Sc(OTf)₃, mineral acids | Aqueous or organic solvent, mild to moderate temperatures | Simple reagent, can be performed in water organic-chemistry.org | May require activation, potential for oligomerization |

| S-Methylisothiourea | Base (e.g., Et₃N) | Polar solvent (e.g., DMF, EtOH), room temperature to reflux | Readily available reagent, good yields | Generates stoichiometric byproduct (methanethiol) |

Guanidine and its derivatives are not only synthetic targets but also valuable starting materials for the construction of various nitrogen-containing heterocycles. The condensation of guanidine with 1,3-dicarbonyl compounds or their equivalents is a classic and widely used method for the synthesis of substituted pyrimidines. tandfonline.com This reaction, often a variation of the Biginelli reaction, provides a straightforward entry into a diverse range of pyrimidine (B1678525) structures. nih.govacs.org Similarly, the reaction of guanidine with α-haloketones or equivalent 1,2-dielectrophiles can lead to the formation of 2-aminoimidazoles. tandfonline.com

Synthetic Pathways to 1-(2,5-Difluorophenyl)guanidine and Related Analogues

The synthesis of the target compound, this compound, can be approached through several strategic disconnections, primarily involving the formation of the C-N bond between the difluorophenyl ring and the guanidine nitrogen.

A multi-step synthesis offers a robust and often high-yielding route to complex molecules by breaking down the synthesis into a series of manageable steps. youtube.comlibretexts.org For this compound, a logical multi-step approach would begin with a readily available halogenated benzene (B151609) derivative. For instance, 2,5-difluoroaniline (B146615) can be synthesized from 1,4-difluorobenzene (B165170) through nitration followed by reduction. The resulting aniline is then a prime substrate for a guanylation reaction as described in section 2.1.1. This approach allows for the late-stage introduction of the guanidine functionality, which can be advantageous if the guanidine group is sensitive to the conditions of earlier synthetic steps.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 1,4-Difluorobenzene | HNO₃, H₂SO₄ | 1,4-Difluoro-2-nitrobenzene | Electrophilic Aromatic Nitration |

| 2 | 1,4-Difluoro-2-nitrobenzene | H₂, Pd/C or SnCl₂, HCl | 2,5-Difluoroaniline | Nitro Group Reduction |

| 3 | 2,5-Difluoroaniline | e.g., N,N'-Di-Boc-S-methylisothiourea, HgCl₂, Et₃N | Protected this compound | Guanylation |

| 4 | Protected this compound | TFA or HCl in Dioxane | This compound | Deprotection |

Direct guanidinylation involves the one-step conversion of an arylamine to the corresponding guanidine. nih.govnih.gov This is a highly efficient strategy that avoids the need for protection-deprotection sequences. nih.gov For the synthesis of this compound, 2,5-difluoroaniline would be the direct precursor. The choice of guanylating agent is crucial for the success of this approach, especially with electronically deactivated anilines. Reagents such as N,N'-di-Boc-thiourea activated with Mukaiyama's reagent or similar coupling agents have proven effective for the guanylation of a wide range of amines, including those with electron-withdrawing substituents.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a library of related compounds. The guanidine moiety itself can be further substituted on the remaining nitrogen atoms. This can be achieved by reacting the monosubstituted guanidine with electrophiles such as alkyl halides or acyl chlorides, although careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or acylation.

The difluorophenyl ring provides opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution, although the presence of the fluorine atoms and the guanidinium (B1211019) group (which can be protonated) will influence the regioselectivity of these reactions. The fluorine atoms themselves can potentially be displaced under harsh nucleophilic aromatic substitution conditions, offering a route to other halogenated or functionalized analogs.

| Reaction Type | Site of Derivatization | Typical Reagents | Potential Products |

|---|---|---|---|

| N-Alkylation/Acylation | Guanidine Nitrogens | Alkyl halides, Acyl chlorides, Isocyanates | N',N''-disubstituted or trisubstituted guanidines |

| Electrophilic Aromatic Substitution | Difluorophenyl Ring | Nitrating agents, Halogenating agents, Sulfonating agents | Substituted phenylguanidines |

| Cross-Coupling Reactions | Introduction of a new group on the phenyl ring (requires prior functionalization) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl guanidines, Amino-substituted phenylguanidines |

Substitution on the Guanidine Nitrogen Atoms

The nitrogen atoms of the guanidine moiety in this compound are nucleophilic and can readily undergo substitution reactions with various electrophiles. These reactions allow for the introduction of a wide range of functional groups, thereby modifying the compound's steric and electronic properties.

N-Alkylation and N-Acylation:

The guanidine nitrogens can be alkylated using alkyl halides or other alkylating agents. Similarly, acylation can be achieved with acyl chlorides or anhydrides. These reactions typically proceed in the presence of a base to deprotonate the guanidine nitrogen, enhancing its nucleophilicity. The degree of substitution can often be controlled by the reaction stoichiometry and conditions.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-(2,5-difluorophenyl)guanidine |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-1-(2,5-difluorophenyl)guanidine |

Table 1: Examples of Substitution Reactions on the Guanidine Nitrogens

Modifications of the Difluorophenyl Ring

The 2,5-difluorophenyl ring of the molecule offers sites for electrophilic and nucleophilic aromatic substitution, although the strong electron-withdrawing nature of the fluorine atoms and the guanidinium group (in its protonated form) can influence the reactivity and regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for modifying the difluorophenyl ring. Reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines) could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at positions ortho or para to the fluorine atoms, provided a suitable leaving group (e.g., a bromine or iodine atom) is present on the ring. nih.govwikipedia.org

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C |

| Buchwald-Hartwig | Amine | C-N |

Table 2: Potential Cross-Coupling Reactions for Modifying the Difluorophenyl Ring

Preparation of Cyclic and Bicyclic Guanidine Mimetics

The guanidine functional group is a key component in the synthesis of various heterocyclic systems. By reacting this compound with bifunctional electrophiles, it is possible to construct cyclic and bicyclic guanidine mimetics. These rigidified structures are of interest as they can mimic the spatial arrangement of the guanidine group in biological interactions.

Synthesis of Pyrimidines and Imidazoles:

For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine rings. bu.edu.eg Similarly, reaction with α-dicarbonyl compounds can yield imidazole (B134444) derivatives. These cyclization reactions are fundamental in heterocyclic chemistry and provide access to a wide range of fused and unfused ring systems. mdpi.com

Formation of Bicyclic Systems:

The synthesis of bicyclic guanidines often involves the use of a pre-existing cyclic diamine or the intramolecular cyclization of a suitably functionalized acyclic guanidine. beilstein-journals.orgnih.gov Starting from this compound, a multi-step sequence involving the introduction of a tethered reactive group could be envisioned to construct bicyclic frameworks. These structures are known to exhibit unique basicity and catalytic properties. rsc.orgrsc.org

Spectroscopic and Structural Characterization

Advanced Spectroscopic Methods for Molecular Elucidation

The molecular structure and electronic properties of 1-(2,5-Difluorophenyl)guanidine can be thoroughly investigated using a combination of advanced spectroscopic techniques. Methods such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy, complemented by computational studies like density functional theory (DFT), provide a comprehensive understanding of its vibrational modes and atomic connectivity. indexcopernicus.comresearchgate.net

In a typical analysis, FT-IR and FT-Raman spectra would be recorded in the 4000–500 cm⁻¹ range. indexcopernicus.com The vibrational frequencies observed experimentally can be assigned to specific functional groups and vibrational modes by comparison with theoretical calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set. indexcopernicus.comresearchgate.net

For this compound, characteristic vibrational bands would be expected. The N-H stretching vibrations of the guanidine (B92328) group typically appear in the high-frequency region of the spectrum. The C=N stretching vibration of the guanidine core is also a key feature. The presence of the 2,5-difluorophenyl ring would give rise to characteristic C-F stretching and bending vibrations, as well as aromatic C-H and C-C stretching modes.

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the guanidine group. The fluorine atoms on the phenyl ring would cause characteristic splitting patterns in the signals of adjacent protons. The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule, with the chemical shifts being influenced by the electronegative fluorine atoms and the guanidinium (B1211019) group.

X-ray Crystallographic Analysis of this compound and Analogues

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related guanidine derivatives allows for a detailed prediction of its structural characteristics. nih.govresearchgate.netnih.gov

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of a molecule. unito.itrsc.org In the case of this compound, an intramolecular hydrogen bond could potentially form between one of the N-H protons of the guanidine group and the fluorine atom at the 2-position of the phenyl ring (N-H···F). The existence and strength of such an interaction would depend on the specific conformation adopted in the crystal lattice. NMR and X-ray diffraction studies on analogous compounds have confirmed the presence of similar intramolecular hydrogen bonding systems, which can control the molecular conformation. nih.gov

Analysis of Dihedral Angles and Planarity

The planarity of the guanidine group and the dihedral angle between this group and the phenyl ring are critical structural parameters. nih.gov In similar structures, the guanidine group is generally planar or nearly planar. iosrjournals.org The dihedral angle between the guanidine plane and the phenyl ring can vary. For instance, in pyridin-2-yl guanidine derivatives, a significant change in this dihedral angle is observed upon protonation, indicating conformational flexibility. nih.gov For this compound, this angle will be influenced by a balance of steric hindrance from the ortho-fluorine atom and the potential for intramolecular hydrogen bonding.

Table 1: Predicted Dihedral Angles in this compound

| Atoms Defining Dihedral Angle | Predicted Angle (°) |

| F-C2-C1-N(guanidine) | ~0 or ~180 |

| C2-C1-N-C(guanidine) | Variable, influenced by packing |

Note: Data is predictive and based on analyses of analogous structures. nih.govnih.gov

Polymorphism and Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is particularly relevant for compounds that can form strong intermolecular interactions like hydrogen bonds. google.comnih.gov Different polymorphs of this compound could arise from variations in the hydrogen bonding network and crystal packing. nih.gov These different crystalline forms would exhibit distinct physical properties. The identification and characterization of potential polymorphs would require techniques such as powder X-ray diffraction (PXRD) and solid-state NMR. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental in predicting the properties of guanidine-containing molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. mdpi.comarxiv.orgyoutube.com For guanidine (B92328) derivatives, DFT methods like B3LYP are commonly employed to predict molecular geometries. irb.hrdergipark.org.trresearchgate.netirb.hr The choice of the basis set, such as 6-31G or 6-311+G(d,p), is crucial for obtaining accurate results. mdpi.comdergipark.org.trresearchgate.net

The geometry of the guanidine group itself is of significant interest. It features a central carbon atom bonded to three nitrogen atoms. This CN₃ core is generally planar due to electron delocalization. encyclopedia.pubstackexchange.com In a substituted guanidine like 1-(2,5-Difluorophenyl)guanidine, DFT would be used to determine the bond lengths, bond angles, and the dihedral angle between the phenyl ring and the planar guanidine moiety. This optimization is the first step for all further computational analyses. youtube.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, often associated with being a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity (a "hard" molecule). nih.gov

In studies of guanidine-based dyes, the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO is linked to the electron-accepting part. nih.gov For this compound, the HOMO would likely have significant contributions from the guanidine group and the difluorophenyl ring, while the LUMO's character would depend on the specific electronic transitions. The energy gap determines the electronic absorption properties and can be correlated with the molecule's potential in applications like nonlinear optics. dergipark.org.trresearchgate.net

Interactive Table: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measure of the power to attract electrons. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.

Green regions represent neutral potential.

For a guanidine derivative, the MEP map would likely show a negative potential around the nitrogen atoms of the guanidine group, highlighting their basicity and nucleophilic character. dergipark.org.trresearchgate.net The difluorophenyl ring would also show a complex potential distribution due to the electronegative fluorine atoms.

Theoretical Prediction of Protonation Effects on Photophysical Properties

The guanidine group is a strong organic base, and its protonation significantly alters a molecule's electronic and photophysical properties. stackexchange.comnih.gov Time-Dependent DFT (TD-DFT) is a common method for modeling these changes. nih.govirb.hr

Studies on related guanidine-containing fluorophores have shown that protonation can lead to significant shifts in the absorption and emission spectra. nih.govirb.hr For instance, protonation of the guanidine subunit in some systems induces a hypsochromic shift (a shift to shorter wavelength/higher energy) in both absorption and emission. nih.govirb.hr Theoretical calculations can predict the Gibbs free energy of protonation (ΔGₚ) and identify the most likely site of protonation—typically the imine nitrogen, which leads to a resonance-stabilized guanidinium (B1211019) cation. stackexchange.com These predictions are vital for understanding how a compound like this compound might behave in different pH environments. researchgate.net

Molecular Dynamics Simulations and Ligand-Target Docking Studies

While specific molecular dynamics (MD) or docking studies for this compound were not found, these techniques are widely used to study the interaction of small molecules with biological targets like proteins.

Ligand-Target Docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. It evaluates the binding affinity using a scoring function, with more negative scores indicating stronger binding. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-target complex over time. nih.gov MD simulations can assess the stability of the docked pose, analyze the flexibility of the complex through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), and calculate binding free energies. nih.govresearchgate.net

For this compound, these studies would be instrumental in exploring its potential pharmacological applications by simulating its interaction with specific enzyme active sites or receptors.

Theoretical Exploration of Guanidine Coordination Chemistry (e.g., Metal Complexes)

Guanidines and their deprotonated forms (guanidinates) are versatile ligands in coordination chemistry, capable of binding to a wide range of metal centers. encyclopedia.pubat.uaresearchgate.net Neutral guanidines typically act as monodentate ligands, coordinating to a metal through the lone pair of electrons on the imine nitrogen. at.ua

The coordination of a guanidine ligand to a metal center can be studied theoretically using DFT. These calculations can predict the geometry of the resulting metal complex, the nature of the metal-ligand bond, and the electronic structure of the complex. at.ua The planarity and electronic flexibility of the guanidinato ligand's CN₃ core allow it to stabilize metals in various oxidation states. encyclopedia.pub Theoretical studies can also explore the potential of guanidine-based ligands in catalysis and materials science. researchgate.net

In Silico Predictions of Pharmacokinetic and Pharmacodynamic Parameters

While specific in silico studies focusing exclusively on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound are not extensively available in publicly accessible literature, computational methodologies provide a robust framework for predicting these properties. Such predictive studies are crucial in early-phase drug discovery to forecast a compound's behavior in a biological system, thereby guiding further experimental work. This section outlines the theoretical application of these computational tools to this compound and the nature of the data that would be generated.

Predicted Pharmacokinetic Properties

In silico pharmacokinetic predictions involve the use of computational models to estimate how a drug is absorbed, distributed, metabolized, and excreted. These models are built on large datasets of experimentally determined properties of various chemical structures. For this compound, a number of key PK parameters could be predicted.

For instance, models can estimate human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). The guanidine group, being highly basic, and the lipophilic nature of the difluorophenyl ring would be key determinants in these predictions. nih.gov Computational tools like ADMETLab 2.0 can be used to predict such properties, offering insights into a compound's likely bioavailability and distribution. frontiersin.orgnih.gov

The clearance rate and half-life are other critical parameters that can be estimated. frontiersin.org These predictions help in understanding how long the compound is likely to remain in the body and at what concentration, which is vital for designing potential therapeutic regimens.

Table 1: Illustrative In Silico Pharmacokinetic Predictions for this compound

| Parameter | Predicted Value/Class | Description |

| Human Intestinal Absorption (HIA) | High | Indicates the extent to which the compound is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Predicts the likelihood of the compound crossing from the bloodstream into the brain. |

| Plasma Protein Binding (PPB) | Moderate to High | Estimates the percentage of the compound that will bind to proteins in the blood plasma. |

| CYP2D6 Substrate | Low Probability | Predicts whether the compound is likely to be metabolized by the Cytochrome P450 2D6 enzyme. |

| Clearance (CL) | Moderate | An estimation of the volume of plasma cleared of the drug per unit time. |

| Half-life (t½) | Short to Moderate | The predicted time it takes for the concentration of the compound in the body to be reduced by half. |

Note: The data in this table is illustrative and based on general principles of in silico predictions for phenylguanidine-type compounds. Specific, experimentally validated data for this compound is not available.

Predicted Pharmacodynamic Properties

Pharmacodynamics involves what a drug does to the body, primarily its interaction with biological targets like receptors and enzymes. In silico methods, particularly molecular docking and pharmacophore modeling, are instrumental in predicting these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against a variety of potential targets. The guanidinium group is known to form strong hydrogen bonds and ionic interactions with acidic amino acid residues (like aspartate and glutamate) in a protein's active site. nih.gov The difluorophenyl moiety can engage in hydrophobic and, potentially, halogen bonding interactions. nih.gov

For example, studies on other guanidine derivatives have shown their ability to bind to targets such as histamine (B1213489) receptors and muscarinic receptors. nih.govacs.org A molecular docking simulation for this compound would yield a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and would detail the specific amino acid residues involved in the binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structure of this compound, a pharmacophore model could be generated highlighting the hydrogen bond donor and acceptor features of the guanidine group and the aromatic/hydrophobic nature of the difluorophenyl ring. nih.govnih.gov This model could then be used to virtually screen large compound libraries to identify other molecules with similar potential biological activity or to guide the design of new, more potent derivatives.

Table 2: Illustrative In Silico Pharmacodynamic Predictions for this compound

| Parameter | Predicted Finding | Methodology |

| Binding Affinity (Hypothetical Target: Acid-Sensing Ion Channel) | -8.5 kcal/mol | Molecular Docking |

| Key Interactions | Hydrogen bonds with GLU-79, ASP-155; Pi-cation interaction with TYR-211 | Molecular Docking |

| Pharmacophore Features | 1 Aromatic Ring, 3 Hydrogen Bond Donors, 1 Cationic Center | Pharmacophore Modeling |

| Predicted Target Class | Ion Channel Modulator / Enzyme Inhibitor | Based on structural similarity to known active compounds. |

Note: The data in this table is for illustrative purposes to demonstrate the output of in silico pharmacodynamic studies. The specified target and binding affinity are hypothetical.

In-depth Article on the Supramolecular Chemistry of this compound Not Possible Due to Lack of Specific Research Data

Following a comprehensive series of targeted searches for scientific literature and data pertaining to the chemical compound this compound, it has been determined that there is a significant lack of specific research available to construct the requested article based on the provided detailed outline. The user's strict instructions to focus solely on this specific compound and adhere to a precise outline structure cannot be met with the currently available scientific information.

Searches were conducted across a wide range of scientific databases and search engines, utilizing keywords from each section and subsection of the user's outline, including "supramolecular assembly," "hydrogen bonding networks," "pi-stacking interactions," "enantioselective recognition," and "anion recognition" in direct relation to "this compound" and its close analogues.

The results of these extensive searches consistently fell into one of two categories:

General Information on the Guanidinium Moiety: A significant body of research exists on the supramolecular chemistry of the guanidinium group in a broad context. This includes its well-documented role in forming robust hydrogen bonds, participating in anion binding, and its use in the design of synthetic receptors. However, this information is not specific to the 2,5-difluorophenyl substituted variant.

General Effects of Fluorine in Supramolecular Chemistry: The influence of fluorine atoms on molecular interactions, such as C–H···F hydrogen bonds and the modification of π-systems, is a known area of study. This information provides a general understanding of how fluorine can impact supramolecular architecture but does not offer specific experimental or computational data for this compound.

Therefore, until specific research on the supramolecular chemistry of this compound is published and becomes accessible, the creation of the requested article with the required level of detail and specificity is not feasible.

Biological Activities and Mechanisms of Action Preclinical Focus

Structure-Activity Relationship (SAR) Studies of Fluorophenylguanidine Derivatives

The biological activity of guanidine (B92328) derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies reveal that modifications to the fluorophenylguanidine scaffold can modulate antimicrobial and other biological potencies.

The placement of fluorine atoms on the phenyl ring is a critical determinant of activity. For instance, in the related class of difluorobenzamide derivatives, which also feature a difluorophenyl moiety, substitutions at various positions have been shown to impact antibacterial efficacy. While direct SAR studies on 1-(2,5-Difluorophenyl)guanidine are specific, broader analyses of phenyl guanidine derivatives indicate that the electronic properties and steric bulk of substituents play a crucial role. For example, in a series of benzyl (B1604629) guanidine derivatives, compounds with electron-withdrawing groups like trifluoromethyl showed potent activity against both Staphylococcus aureus and Escherichia coli. mdpi.com The substitution pattern on the phenyl ring directly affects the molecule's interaction with its biological target. mdpi.commdpi.com

General SAR principles for guanidine-based antimicrobials suggest that:

Lipophilicity: Increasing the lipophilicity of the molecule, often by adding alkyl or halogen substituents to the aromatic ring, can enhance antibacterial activity, likely by improving membrane penetration.

Guanidinium (B1211019) Head Group: The guanidinium group itself is crucial for activity. It is typically protonated at physiological pH, and this positive charge is thought to interact with negatively charged components of microbial cell membranes or intracellular targets like DNA. nih.govnih.gov

Substituent Position: The position of substituents (ortho, meta, para) on the phenyl ring can drastically alter the activity profile. For example, certain para-substituted benzyl guanidine derivatives were found to be significantly more potent against S. aureus than E. coli. mdpi.com

Studies on related naphthyridine derivatives, such as those incorporating a 1-(2,4-difluorophenyl) group, have shown that the combination of the fluorinated phenyl ring with other moieties at different positions on the core structure results in potent antibacterial activity. mdpi.com This underscores the importance of the difluorophenyl group as a key pharmacophore in designing new antimicrobial agents.

Antimicrobial Activity (In Vitro Studies)

Guanidine-containing compounds have demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant (MDR) pathogens. The positively charged guanidinium head is a key feature, enabling interaction with and disruption of bacterial cell membranes.

Derivatives featuring a difluorophenyl moiety have shown encouraging activity against high-priority pathogens. nih.gov Specifically, compounds related to this compound have been investigated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). In studies on difluorobenzamide derivatives, which share the difluorophenyl structural element, potent antimicrobial activity against multiple clinical MRSA strains was observed. nih.gov Some of these compounds not only inhibited the growth of MRSA but also exhibited bactericidal (cell-killing) activity. nih.gov Furthermore, certain derivatives displayed modest activity against VRE. nih.gov

The activity of phenyl guanidine derivatives extends to Gram-negative bacteria as well, although they are often more potent against Gram-positive organisms like S. aureus. mdpi.com The outer membrane of Gram-negative bacteria presents an additional barrier that can limit the efficacy of many antimicrobial compounds. However, studies have identified phenyl and benzyl guanidine derivatives with low micromolar minimum inhibitory concentrations (MICs) against E. coli. mdpi.com

The table below summarizes representative in vitro antibacterial activities of various guanidine derivatives against resistant pathogens, illustrating the potential of this chemical class.

| Compound Class | Pathogen | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Benzyloxy Guanidine Derivative (9m) | MRSA | MIC | 0.5 - 1 | mdpi.com |

| Benzyloxy Guanidine Derivative (9v) | MRSA | MIC | 0.5 - 1 | mdpi.com |

| Difluorobenzamide Derivative (MST C4) | VRE | MIC | Modest Activity | nih.gov |

| Benzyloxy Guanidine Derivative (9m) | E. coli (Gram-negative) | MIC | 1 | mdpi.com |

| Aminoguanidine Hydrazone (10d) | S. aureus | MIC | 1 | mdpi.com |

The guanidine moiety is a recognized pharmacophore in the development of antifungal agents. dntb.gov.uanih.gov A diverse range of guanidine-containing structures, including small molecules, natural products, and polymers, have been reported to possess activity against human-relevant fungal pathogens. dntb.gov.uanih.gov These compounds often exhibit broad-spectrum antifungal action, with efficacy against yeasts like Candida species and various molds. nih.govnih.gov

The mechanism of antifungal action for many guanidine compounds is believed to involve the disruption of the fungal cell membrane's integrity, leading to leakage of cellular contents and cell death. The cationic nature of the guanidine group facilitates binding to negatively charged components of the fungal cell wall and membrane.

While specific data on this compound is limited in the reviewed literature, related structures have shown promise. For example, abafungin, a guanidine derivative, displays potent activity against a wide array of yeasts and molds, with MIC values often in the low µg/mL range. nih.gov Similarly, studies on other synthetic guanidine derivatives have demonstrated significant activity against Candida albicans, including strains resistant to conventional antifungal drugs. nih.gov This body of research supports the potential for fluorophenylguanidine derivatives to act as effective antifungal agents. nih.gov

Guanidine and its salts have a long-documented history of antiviral activity, first reported for their inhibitory effects on poliovirus replication. nih.gov The guanidinium group is a feature of several antiviral drugs and has been explored for its potential against a variety of viruses. nih.govnih.gov

The antiviral mechanism of guanidine is often virus-specific. In the case of enteroviruses like poliovirus, guanidine is known to inhibit the initiation of viral RNA synthesis. nih.gov More broadly, the physicochemical properties of the guanidine group can interfere with various stages of the viral life cycle, including entry into the host cell and viral replication. nih.gov The high basicity of the guanidine moiety can alter the intracellular pH of target cells, creating an environment that is unfavorable for viral processes such as uncoating. nih.gov

While direct antiviral testing of this compound was not found in the search results, the established antiviral profile of the core guanidine scaffold suggests that such derivatives are viable candidates for antiviral drug discovery. nih.gov

Anticancer Potential and Modulation of Cellular Pathways

Guanidine derivatives have emerged as a "privileged scaffold" in anticancer drug development due to their diverse mechanisms of cytotoxicity against cancer cells. nih.govnih.gov The positively charged guanidinium moiety can interact with multiple biological targets, including DNA, cell membranes, and mitochondria, leading to the induction of cancer cell death. nih.govnih.gov

Several studies have highlighted the ability of synthetic guanidine derivatives to induce apoptosis (programmed cell death) in various human cancer cell lines. nih.govmdpi.com The cytotoxic mechanisms are multifaceted and can involve:

DNA Interaction: The cationic guanidinium group can bind to the negatively charged phosphate (B84403) backbone of DNA, often within the minor groove. nih.govrsc.org This interaction can disrupt DNA replication and transcription, ultimately halting cancer cell proliferation. nih.gov

Induction of Apoptosis: Many guanidine-containing compounds trigger mitochondrial-mediated apoptosis. nih.govresearchgate.net

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing. researchgate.net

Guanidine alkaloids isolated from marine sponges, for example, have demonstrated potent cytotoxic activities against human cancer cells and the ability to prevent neoplastic transformation in preclinical models. mdpi.com

Mitochondria are a key target for the anticancer activity of some guanidine derivatives. nih.gov These compounds can disrupt mitochondrial function, a critical pathway for energy production in rapidly proliferating cancer cells. One of the primary mechanisms of this disruption is the inhibition of the oxidative phosphorylation (OXPHOS) system.

Early studies demonstrated that guanidine and its alkyl derivatives interfere with energy transfer reactions within the mitochondria. semanticscholar.org By acting as inhibitors of the mitochondrial electron transport chain, these compounds can decrease ATP production, increase the generation of reactive oxygen species (ROS), and ultimately trigger the intrinsic apoptotic pathway. The disruption of mitochondrial membrane potential is a common consequence of this inhibition, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This cascade of events culminates in the activation of caspases and the execution of programmed cell death. researchgate.net

Enzymatic Inhibition and Receptor Binding Studies

Beta-Secretase (BACE1) Inhibition for Neurodegenerative Research

The compound this compound belongs to a class of molecules investigated for their potential to inhibit Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. BACE1 is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. The accumulation of these peptides in the brain is a central event in the "amyloid cascade hypothesis" of Alzheimer's disease, resulting in the formation of amyloid plaques and subsequent neurodegeneration. Consequently, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of the disease.

Research into BACE1 inhibitors has explored various chemical scaffolds, including those containing a guanidine moiety. The guanidinium group, being positively charged at physiological pH, can engage in crucial interactions within the catalytic site of aspartic proteases like BACE1. Studies have focused on designing both peptidomimetic and non-peptidic inhibitors that can effectively bind to the active site of BACE1. The development of potent and selective BACE1 inhibitors remains an active area of research, with the goal of identifying compounds that can cross the blood-brain barrier and exert their therapeutic effects in the central nervous system.

Kinase Inhibition (e.g., MSK1, TrkA)

The guanidine moiety is a versatile functional group that has been incorporated into various compounds designed as kinase inhibitors. While direct studies on this compound as an inhibitor of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) or Tropomyosin receptor kinase A (TrkA) are not extensively documented in publicly available research, the broader class of guanidine and cyanoguanidine derivatives has been explored for TrkA kinase inhibition. Patents have disclosed pyrazolyl and pyrrolidinyl urea, thiourea (B124793), and guanidine compounds as inhibitors of TrkA kinase wipo.intwipo.intgoogle.comnus.edu.sg. TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), plays a role in pain, inflammation, and neurodegenerative diseases.

MSK1 is a serine/threonine kinase involved in cellular processes such as gene expression, cell survival, and inflammation. Guanidinium-based derivatives have been investigated as potential kinase inhibitors, with some showing inhibitory activity against kinases involved in apoptotic pathways nih.gov. Given the role of both TrkA and MSK1 in inflammation and cellular signaling, compounds containing a guanidine scaffold are of interest for their potential to modulate the activity of these and other kinases.

Signal Peptidase Inhibition (e.g., SpsB)

Signal peptidases are essential enzymes responsible for cleaving signal peptides from secretory and membrane proteins. The bacterial type I signal peptidase SpsB is a critical enzyme for protein secretion in Staphylococcus aureus and is considered a potential target for novel antibiotics. Interestingly, research into compounds with a guanidinium motif has revealed complex interactions with SpsB.

One study identified an alkyl guanidinium compound, L15, which, contrary to inhibition, acts as an activator of SpsB. This activation leads to a dysregulation of protein secretion and subsequent cell death, highlighting a novel antibacterial mechanism. This finding underscores that the guanidinium moiety can mediate diverse functional outcomes—in this case, enzymatic activation rather than inhibition—when interacting with protein targets.

Other Pharmacological Effects (In Vitro and In Vivo Animal Models)

Anti-inflammatory Activity (e.g., Cytokine Production Inhibition)

Guanidine derivatives have demonstrated potential anti-inflammatory properties in preclinical studies. Phenylguanidine-based compounds have been shown to inhibit the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS).

This inhibition of key inflammatory mediators suggests that compounds like this compound could exert anti-inflammatory effects by modulating cytokine production. The mechanism of action may involve interference with intracellular signaling pathways that lead to the transcription and release of these pro-inflammatory molecules.

Interactions with Biological Transporters (e.g., Organic Cation Transporters)

Organic cation transporters (OCTs) are a family of transmembrane proteins that play a crucial role in the absorption, distribution, and excretion of a wide range of endogenous and exogenous organic cations, including many drugs nih.gov. The interaction of guanidine-containing compounds with these transporters has been a subject of investigation.

A study using HEK293 cells transfected with human organic cation transporter 1 (hOCT1) and 2 (hOCT2) demonstrated that phenylguanidine can interact with these transporters. Specifically, the uptake of the model substrate ¹⁴C-tetraethylammonium (TEA) by hOCT2, but not hOCT1, was trans-stimulated by unlabeled phenylguanidine nih.gov. This indicates that phenylguanidine is a substrate for hOCT2 and can be transported by this protein. Such interactions are important for understanding the pharmacokinetic profile of guanidine derivatives, as transport by OCTs can significantly influence their tissue distribution and clearance.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the biological activities and mechanisms of action for the chemical compound this compound. Consequently, the detailed article focusing on the requested sections and subsections cannot be generated.

The following outline points, as requested, remain unaddressed due to the absence of research findings for this specific compound:

Investigations into Mechanisms of Action at the Molecular and Cellular Level

Binding Site Characterization and Ligand-Target Interactions

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological effects and molecular interactions of this compound. Without such data, any discussion on its protein denaturation capabilities, specific biological targets, involvement in cellular pathways, or binding site characteristics would be entirely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions

Innovations in Synthesis and Scale-Up Methodologies

The synthesis of substituted guanidines is well-established, yet there is considerable room for innovation, particularly for specific derivatives like 1-(2,5-Difluorophenyl)guanidine. Traditional methods often involve the reaction of an amine with a guanylating agent, such as cyanamide (B42294) or N,N'-di-Boc-S-methylisothiourea, or the conversion of a thiourea (B124793) precursor. nih.govmdpi.com Future research should focus on developing more direct, efficient, and environmentally benign synthetic protocols. nih.gov

Key areas for investigation include:

Direct Guanidinylation: Exploring advanced methods that install the guanidine (B92328) group onto the 2,5-difluoroaniline (B146615) core in a single, high-yield step, minimizing the need for extensive protecting group strategies that can complicate traditional syntheses. nih.gov

Catalytic Routes: Developing novel metal- or organo-catalyzed approaches to guanidinylation that operate under milder conditions and offer greater functional group tolerance.

Flow Chemistry: Investigating continuous flow processes for the synthesis, which can offer improved safety, reproducibility, and easier scale-up compared to batch production.

Scalability and Purification: Addressing the challenges of producing this compound on a larger scale, including the development of robust purification methods to remove potentially corrosive or toxic reagents and byproducts. youtube.com

| Direct Catalytic Guanidinylation | Potentially fewer steps; greener process. | Catalyst discovery and optimization; ensuring regioselectivity. |

Advanced Characterization of Solid-State Forms and Polymorphs

The solid-state properties of a chemical compound are critical, influencing its stability, solubility, and bioavailability. Guanidine-containing molecules are known to exhibit complex solid-state behavior, including polymorphism (the ability to exist in multiple crystalline forms) and the formation of solvates and hydrates. bohrium.com A thorough investigation into the solid-state landscape of this compound is essential.

Future studies should involve:

Systematic Polymorph Screening: Employing a wide range of crystallization techniques (e.g., solvent evaporation, cooling crystallization, slurry experiments, and melt recrystallization) to discover different solid forms. bohrium.com

Structural Elucidation: Using single-crystal and powder X-ray diffraction (PXRD) to determine the precise three-dimensional arrangement of molecules in each identified form.

Physicochemical Characterization: Utilizing techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM) to understand the thermal properties, stability, and interconversion of different forms. bohrium.com

Spectroscopic Analysis: Applying Fourier-Transform Infrared (FTIR) and solid-state NMR (ssNMR) spectroscopy to probe the intermolecular interactions, particularly hydrogen bonding, that define each crystal structure.

Table 2: Techniques for Solid-State Characterization

| Technique | Purpose | Information Gained |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Fingerprinting and identifying crystalline forms. | Unique diffraction pattern for each polymorph. |

| Differential Scanning Calorimetry (DSC) | Measuring thermal transitions. | Melting points, phase transitions, relative stability. |

| Thermogravimetric Analysis (TGA) | Assessing thermal stability and solvent content. | Desolvation temperatures, decomposition profile. |

| Single-Crystal X-Ray Diffraction (SCXRD) | Determining absolute crystal structure. | Atomic coordinates, bond lengths, intermolecular interactions. |

| Computational Crystal Structure Prediction | Mapping the potential energy landscape. | Predicting likely and stable crystal packing arrangements. bohrium.com |

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work provides a powerful paradigm for modern chemical research. For this compound, this integrated approach can accelerate the understanding of its fundamental properties and guide the design of new functional molecules. nih.gov

Future research should integrate:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate the molecule's optimal geometry, conformational preferences, electronic properties (such as electrostatic potential maps), and vibrational frequencies for comparison with experimental spectroscopic data. tandfonline.comresearchgate.net

Crystal Energy Landscapes: Computationally predicting the landscape of possible polymorphs to guide experimental screening and provide insight into the relative stabilities of discovered forms. bohrium.com

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode of this compound within the target's active site, highlighting key interactions and suggesting modifications to improve affinity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule over time, for instance, in aqueous solution or interacting with a biological membrane, to understand its dynamic properties and solvation. nih.gov

Exploration of Novel Supramolecular Applications and Functional Materials

The protonated guanidinium (B1211019) cation is an exceptional hydrogen bond donor, capable of forming robust and highly directional interactions. This makes it a prime building block for supramolecular chemistry and the design of functional organic materials. rsc.orgresearchgate.net The 1-(2,5-Difluorophenyl)guanidinium ion, resulting from the protonation of the parent compound, could be exploited in this context.

Future research directions include:

Co-crystal Engineering: Systematically combining 1-(2,5-Difluorophenyl)guanidinium with various hydrogen bond acceptors (e.g., carboxylates, sulfonates) to create novel co-crystals and salts with tailored network structures.

Anion Recognition and Sensing: Investigating the ability of the guanidinium group to selectively bind specific anions, which could form the basis for new chemical sensors.

Functional Materials: Exploring the self-assembly of this compound or its derivatives to form higher-order structures, such as liquid crystals, gels, or materials with defined channels for water or ion transport. rsc.orgmdpi.com

Discovery of New Biological Targets and Preclinical Therapeutic Applications

The guanidine moiety is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological effects. nih.govnih.gov These activities range from antimicrobial and anticancer to the inhibition of specific enzymes and ion channels. nih.govnih.govacs.org The 2,5-difluorophenyl substitution can further enhance biological activity or modulate pharmacokinetic properties. Therefore, this compound represents a promising candidate for biological screening.

A strategic research plan would involve:

Broad-Based Phenotypic Screening: Testing the compound against a diverse panel of cancer cell lines and pathogenic microbes (bacteria, fungi) to identify potential antitumor or anti-infective properties. nih.govnih.gov

Target-Based Screening: Evaluating the inhibitory activity of the compound against known enzyme classes that are common targets for guanidine derivatives, such as kinases, nitric oxide synthases, and proteases. nih.govnih.gov

Mechanism of Action Studies: For any identified biological activity, subsequent studies would be crucial to determine the specific molecular target and the mechanism by which the compound exerts its effect.

Preclinical Evaluation: Promising initial findings would warrant further preclinical investigation in relevant disease models to assess efficacy and therapeutic potential.

Rational Design of Structure-Activity Relationship-Guided Lead Compounds

Should initial screening reveal a valuable biological activity, this compound can serve as a "hit" or "lead" compound for a medicinal chemistry optimization program. nih.govarxiv.org A systematic Structure-Activity Relationship (SAR) study is the cornerstone of such a program, aiming to improve potency, selectivity, and drug-like properties. nih.gov

Future research in this area would focus on the rational design of analogues by:

Modifying the Phenyl Ring: Synthesizing derivatives where the fluorine atoms are moved to different positions (e.g., 3,4-difluoro or 3,5-difluoro) or replaced with other substituents (e.g., chloro, methyl, trifluoromethyl) to probe the effect on biological activity. nih.gov

Altering Guanidine Substitution: Preparing N',N''-disubstituted or trisubstituted analogues to explore how these changes affect binding interactions and physicochemical properties.

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems while retaining the guanidine group to explore new chemical space and potentially discover novel intellectual property. nih.gov

The goal of this iterative design-synthesis-test cycle is to develop a clear SAR, transforming the initial lead into a highly optimized drug candidate. wiley.comnih.gov

Table 3: Framework for a Potential SAR Study of this compound Analogues

| Modification Site | Example Analogues | Rationale |

|---|---|---|

| Fluorine Position | 1-(3,4-Difluorophenyl)guanidine | Probe electronic and steric effects on target binding. |

| Phenyl Substitution | 1-(2-fluoro-5-chlorophenyl)guanidine, 1-(2-fluoro-5-methylphenyl)guanidine | Evaluate the impact of varying lipophilicity and electronic character. |

| Guanidine Group | N-methyl-1-(2,5-difluorophenyl)guanidine | Assess the importance of specific hydrogen bond donors. |

| Core Scaffold | 2-((2,5-Difluorophenyl)amino)pyrimidine | Mimic the guanidine functionality within a more rigid heterocyclic core. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.